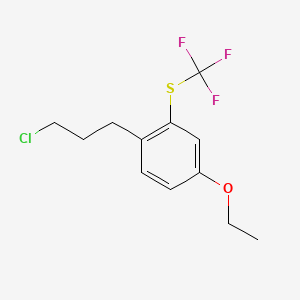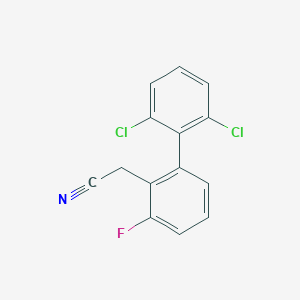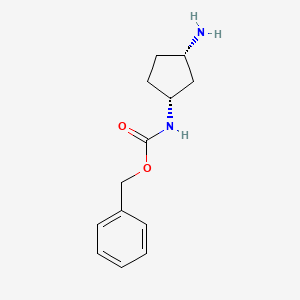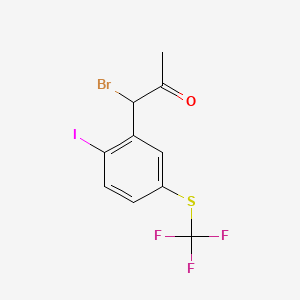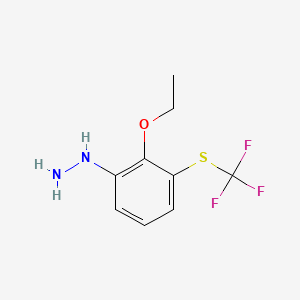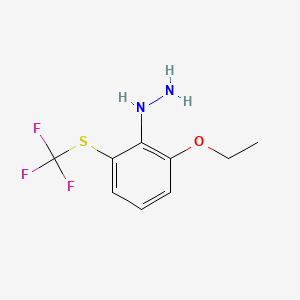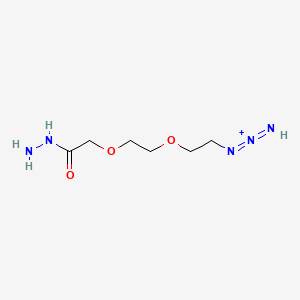
N3-PEG2-Hydrzide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N3-PEG2-Hydrzide is a polyethylene glycol (PEG)-based compound that contains an azide group and a hydrazide group. This compound is often used as a linker in various chemical and biological applications, particularly in the synthesis of PROTACs (PROteolysis TArgeting Chimeras). The azide group allows for click chemistry reactions, while the hydrazide group can form stable bonds with aldehydes and ketones.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N3-PEG2-Hydrzide typically involves the reaction of a PEG derivative with an azide group and a hydrazide group. One common method is to start with a PEG diol, which is then reacted with tosyl chloride to form a tosylate intermediate. This intermediate is then reacted with sodium azide to introduce the azide group. Finally, the azide-PEG compound is reacted with hydrazine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N3-PEG2-Hydrzide undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkynes to form triazoles.
Hydrazone Formation: The hydrazide group can react with aldehydes and ketones to form hydrazones.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate.
Hydrazone Formation: Typically carried out in the presence of an acid catalyst, such as acetic acid, under mild conditions.
Major Products Formed
Triazoles: Formed from the CuAAC reaction.
Hydrazones: Formed from the reaction with aldehydes and ketones.
Applications De Recherche Scientifique
N3-PEG2-Hydrzide has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules, including PROTACs.
Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of new materials and coatings with specific functional properties.
Mécanisme D'action
The mechanism of action of N3-PEG2-Hydrzide involves its ability to form stable bonds with other molecules through its azide and hydrazide groups. The azide group participates in click chemistry reactions, allowing for the efficient and selective formation of triazoles. The hydrazide group forms hydrazones with aldehydes and ketones, providing a stable linkage that can be used in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
N3-PEG12-Hydrazide: A similar compound with a longer PEG chain, used in similar applications but offering different solubility and flexibility properties.
N3-PEG4-Hydrazide: Another similar compound with a shorter PEG chain, providing different physical and chemical properties.
Uniqueness
N3-PEG2-Hydrzide is unique due to its specific PEG chain length, which provides a balance between solubility and flexibility. This makes it particularly useful in applications where a shorter linker is required, such as in the synthesis of small PROTAC molecules or in bioconjugation techniques where minimal steric hindrance is desired.
Propriétés
Formule moléculaire |
C6H14N5O3+ |
|---|---|
Poids moléculaire |
204.21 g/mol |
Nom IUPAC |
2-[2-(2-hydrazinyl-2-oxoethoxy)ethoxy]ethylimino-iminoazanium |
InChI |
InChI=1S/C6H13N5O3/c7-10-6(12)5-14-4-3-13-2-1-9-11-8/h7H,1-5H2,(H2,8,9)/p+1 |
Clé InChI |
IMZCBJSROJTVKF-UHFFFAOYSA-O |
SMILES canonique |
C(COCCOCC(=O)NN)N=[N+]=N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



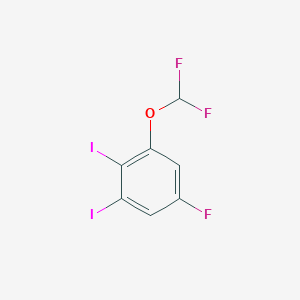
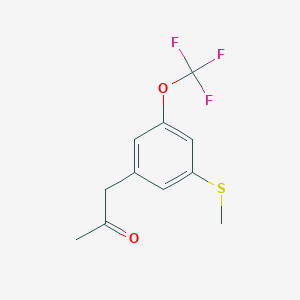
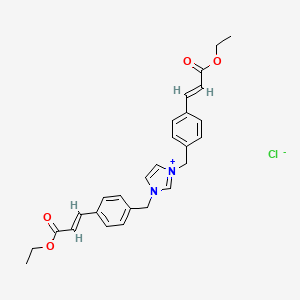
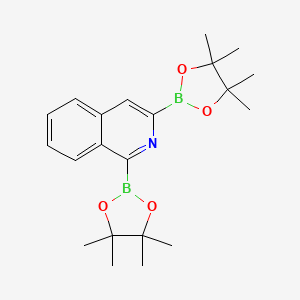
![2-Chloro-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid](/img/structure/B14050103.png)
